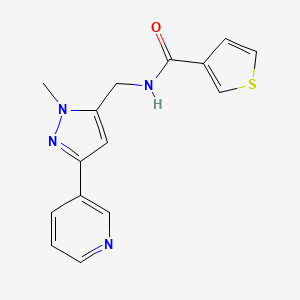

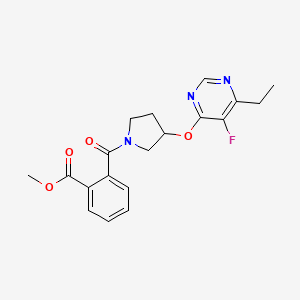

![molecular formula C19H20N6O4 B3009951 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide CAS No. 2034532-25-5](/img/structure/B3009951.png)

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel heterocyclic compounds has been a focus of recent research due to their potential biological activities. In one study, a series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. The structure of one compound, in particular, was confirmed through single-crystal X-ray diffraction, which validated the structures of the entire series . Another research effort described a regioselective approach to synthesize a novel 1,2,4-triazole-fused N-heterocyclic scaffold, pyrrolo[1,2-a][1,2,4]triazolo[3,4-c]pyrazine, through base-promoted reactions involving double dehydrative cyclizations to form the pyrazine and 1,2,4-triazole ring systems . Additionally, novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety were synthesized through reactions with various amines and diazonium salts, demonstrating the versatility of synthetic methods in creating diverse heterocyclic compounds .

Molecular Structure Analysis

The molecular structures of these synthesized compounds are complex, with multiple fused rings that contribute to their potential biological activities. The confirmed structure of the dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivative through single-crystal X-ray diffraction provided a clear understanding of the spatial arrangement of atoms within the molecule . The novel pyrrolo[1,2-a][1,2,4]triazolo[3,4-c]pyrazine scaffold represents a unique heterocyclic system with potential for further functionalization and exploration of its biological properties . The incorporation of a thiazolo[3,2-a]benzimidazole moiety into various heterocyclic frameworks, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, adds to the structural diversity and could influence the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The synthesis of these heterocyclic compounds involves a variety of chemical reactions, including cyclizations, enamine formation, and reactions with amines and diazonium salts. The double dehydrative cyclizations are particularly noteworthy as they enable the efficient construction of complex ring systems while forming multiple C-N bonds . The reactions of enaminone with different amines and diazonium salts demonstrate the flexibility of this intermediate in generating a wide range of heterocyclic compounds . These reactions are crucial for the development of new molecules with potential pharmacological applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide" are not detailed in the provided papers, the studies do highlight the biological activities of similar heterocyclic compounds. Some of the synthesized compounds exhibited significant α-glucosidase inhibition, anticancer, and antioxidant activities, which suggest that they have favorable interactions with biological systems . The safety profile of the most active compounds was also assessed against a non-cancer cell line, indicating lower toxicity . These findings suggest that the physical and chemical properties of these compounds are conducive to biological activity and may offer therapeutic potential.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of complex heterocyclic compounds, including pyrazolo, triazolo, and pyridine derivatives, is a significant area of research due to their potential biological activities. Abdelhamid et al. (2012) described the synthesis of various heterocyclic compounds incorporating the benzofuran moiety, which demonstrates the chemical versatility and potential for creating biologically active compounds through synthetic chemistry. Similarly, Ghorab et al. (2014) synthesized novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties, evaluated for their carbonic anhydrase inhibitory effects, showcasing the process of designing molecules with targeted biological functions (Abdelhamid, Fahmi, & Alsheflo, 2012) (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014).

Potential Biological Activities

The exploration of the biological activities of heterocyclic compounds is crucial for the development of new pharmaceuticals and agrochemicals. For example, Fadda et al. (2017) investigated the insecticidal activity of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, indicating the potential for these compounds in developing new insecticidal agents. Similarly, Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, tested for their antibacterial and antifungal activities, highlighting the ongoing search for new antimicrobial agents among heterocyclic compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017) (Hassan, 2013).

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4/c1-12(29-14-2-3-15-16(8-14)28-11-27-15)19(26)22-13-4-6-24(9-13)17-18-23-21-10-25(18)7-5-20-17/h2-3,5,7-8,10,12-13H,4,6,9,11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTKPFCFNDBRBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCN(C1)C2=NC=CN3C2=NN=C3)OC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)

![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)

![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)